m-PEG12-NHS ester

Bioconjugation PROTAC ADC Linker

For consistent PROTAC ternary complexes, reproducible ADC DAR, and uniform surface coatings, choose the discrete 12-unit PEG linker, m-PEG12-NHS ester (CAS 174569-25-6). Unlike disperse PEG reagents, its monodisperse 44.7 Å spacer eliminates batch variability, ensuring predictable conjugation efficiency and regulatory-friendly data. The monofunctional methoxy cap prevents crosslinking for clean, single-point modifications. Available in high purity.

Molecular Formula C30H55NO16
Molecular Weight 685.761
CAS No. 174569-25-6; 2207596-93-6; 756525-94-7
Cat. No. B2750305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-PEG12-NHS ester
CAS174569-25-6; 2207596-93-6; 756525-94-7
Molecular FormulaC30H55NO16
Molecular Weight685.761
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
InChIInChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3
InChIKeyZMXRHHJWXLKMTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

m-PEG12-NHS ester: Single Molecular Weight PEG12 NHS Linker for Precision PEGylation and Bioconjugation


m-PEG12-NHS ester (CAS: 174569-25-6, 2207596-93-6, 756525-94-7) is a monodisperse, single molecular weight, methoxy-terminated polyethylene glycol (PEG) linker activated with an N-hydroxysuccinimide (NHS) ester [1]. It features a defined linear PEG chain of exactly 12 ethylene glycol units (44.7 Å), providing a balance of hydrophilicity, flexibility, and precise spacing . Unlike traditional disperse polymer PEGs, its discrete nature ensures highly reproducible conjugation outcomes, a critical parameter for consistent research and development in applications such as targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and surface functionalization [1][2].

Why m-PEG12-NHS Ester Cannot Be Interchanged with General PEG NHS Esters or Heterogeneous PEG Reagents


Simple substitution of m-PEG12-NHS ester with a generic PEG-NHS reagent or a different chain length (e.g., PEG4, PEG8, PEG24) is scientifically invalid due to the critical, non-linear relationship between PEG chain length and conjugate performance. A discrete 12-unit chain provides a specific balance of solubility enhancement and steric accessibility that is distinct from both shorter and longer linkers . Furthermore, the use of disperse PEG polymers introduces batch-to-batch variability in conjugate structure and properties, compromising experimental reproducibility and regulatory potential [1]. The monofunctional methoxy cap prevents crosslinking, a common issue with bi- or multi-functional alternatives, ensuring the intended single-point modification . These factors collectively dictate that linker selection must be precise and evidence-based, as detailed in the following quantitative evidence guide.

m-PEG12-NHS Ester: Quantified Differentiation vs. Shorter/Longer PEG Linkers and Alternative Functional Groups


Spacer Length: Defined 44.7 Å Distance Balances Steric Hindrance and Solubility vs. Shorter (PEG4/PEG8) and Longer (PEG24) Chains

m-PEG12-NHS ester provides a discrete 12-unit PEG spacer arm of exactly 44.7 Å [1]. In contrast, standard polymeric PEG-NHS esters (e.g., MS(PEG)n) are mixtures of various chain lengths, and shorter discrete units like MS(PEG)4 (~16 Å) or MS(PEG)8 (~32 Å) provide significantly less distance between conjugated molecules . This specific 12-unit length is documented to be more effective at masking the hydrophobicity of a drug payload in an ADC than unspecified PEG chains, leading to improved pharmacokinetics and anti-tumor activity in vivo .

Bioconjugation PROTAC ADC Linker Surface Modification

Discrete Monodispersity (Đ=1.0) Eliminates Batch-to-Batch Variability vs. Disperse Polymer PEGs (Đ>1.0)

m-PEG12-NHS ester (as the dPEG® form) is a single molecular weight compound, meaning its dispersity index (Đ) is exactly 1.0 [1]. This is in stark contrast to traditional polymeric PEG-NHS esters, which are disperse (Đ > 1) and consist of a complex mixture of different chain lengths [1]. This dispersion leads to variability in the number of ethylene glycol units per conjugated molecule, resulting in inconsistent hydrodynamic radius, charge shielding, and pharmacokinetic profiles across different production lots. The discrete nature of m-PEG12-NHS ester provides the consistency required for reproducible PEGylation and is a prerequisite for developing well-characterized therapeutics .

Bioconjugation PEGylation ADC PROTAC

Conjugation Efficiency: Methoxy Cap Ensures Monofunctional Conjugation vs. Risk of Crosslinking with Bifunctional Linkers

The methoxy (m-) cap on m-PEG12-NHS ester ensures its monofunctionality, directing the NHS ester group to react exclusively with primary amines on the target molecule without the risk of crosslinking or polymer formation . In contrast, using a bifunctional linker like Bis-PEG12-NHS ester, which has an NHS ester at both ends, would result in the formation of high molecular weight polymers or crosslinked protein aggregates . This inherent selectivity of m-PEG12-NHS ester is crucial for achieving single-site, defined PEGylation, which is a key requirement for many therapeutic and diagnostic applications where precise modification is necessary to retain biological activity [1].

Site-Specific Conjugation Protein PEGylation ADC Linker PROTAC

Optimal Research and Industrial Applications for m-PEG12-NHS Ester Based on Quantified Evidence


Synthesis of Homogeneous PROTACs Requiring Defined, Medium-Length PEG Linkers

For targeted protein degradation, the precise 44.7 Å spacer of m-PEG12-NHS ester provides an optimal distance between the target protein ligand and the E3 ligase ligand [1]. This defined length, in contrast to the variable lengths from disperse PEG polymers, ensures a consistent ternary complex formation probability and degradation efficiency. The monofunctional NHS ester enables efficient conjugation to an amine-functionalized ligand without crosslinking, simplifying the synthesis of well-defined PROTAC molecules for structure-activity relationship (SAR) studies .

Engineering Non-Cleavable ADC Linkers with Reduced Payload Hydrophobicity

When developing antibody-drug conjugates (ADCs), masking the hydrophobicity of a cytotoxic payload is critical to avoid antibody aggregation and rapid clearance. The 12-unit PEG chain of m-PEG12-NHS ester has been demonstrated in ADC systems to improve hydrophilicity and enhance pharmacokinetics and anti-tumor activity compared to non-optimized linkers [1]. Its discrete nature ensures that the drug-to-antibody ratio (DAR) and each conjugate's properties are highly reproducible, a significant advantage over heterogeneous PEG reagents for both research and eventual clinical manufacturing .

Consistent and Reproducible Surface Functionalization of Nanoparticles and Biosensors

For modifying surfaces of nanoparticles, biosensors, or microtiter plates to resist non-specific binding, m-PEG12-NHS ester offers a single molecular weight PEG layer with a defined thickness [1]. This uniformity ensures a predictable and consistent surface property across every functionalized particle or well, unlike surfaces modified with disperse PEG-silanes or PEG-NHS esters, which can have patchy coverage and variable thicknesses . This reproducibility is essential for developing robust in vitro diagnostic assays and for creating well-defined nanomaterials for in vivo applications .

Precise PEGylation of Therapeutic Proteins for Improved PK without Activity Loss

Site-specific PEGylation of therapeutic proteins is often required to improve pharmacokinetics while minimizing the loss of biological activity caused by steric hindrance. The 12-unit PEG chain provides a balance of significant hydrodynamic volume increase for half-life extension while the flexible, hydrophilic spacer minimizes interference with the protein's active site or receptor-binding domains [1]. The monofunctional nature of m-PEG12-NHS ester guarantees a 1:1 conjugate (one PEG per protein), avoiding the heterogeneous mixtures and potential activity loss associated with multi-PEGylation or crosslinking by alternative reagents .

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